1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

p21/Cip1/WAF1 Cyclin-dependent kinase inhibitor Cancer cell proliferation

1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS 1024062-66-5) is a synthetic small-molecule urea derivative with the molecular formula C₂₅H₃₁N₃O₃ and a molecular weight of 421.53 g/mol. It belongs to the phenylcyclohexyl-urea class, characterized by a central urea pharmacophore bridging a cyclohexyl group and a 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl moiety.

Molecular Formula C25H31N3O3
Molecular Weight 421.541
CAS No. 1024062-66-5
Cat. No. B2924836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
CAS1024062-66-5
Molecular FormulaC25H31N3O3
Molecular Weight421.541
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4CCCCC4)OC
InChIInChI=1S/C25H31N3O3/c1-30-23-15-18-12-13-26-22(21(18)16-24(23)31-2)14-17-8-10-20(11-9-17)28-25(29)27-19-6-4-3-5-7-19/h8-11,15-16,19H,3-7,12-14H2,1-2H3,(H2,27,28,29)
InChIKeyVJGBGTJQJLURSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS 1024062-66-5) – Procurement-Relevant Identity and Structural Class


1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS 1024062-66-5) is a synthetic small-molecule urea derivative with the molecular formula C₂₅H₃₁N₃O₃ and a molecular weight of 421.53 g/mol . It belongs to the phenylcyclohexyl-urea class, characterized by a central urea pharmacophore bridging a cyclohexyl group and a 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl moiety. The 6,7-dimethoxy-3,4-dihydroisoquinoline (DHIQ) substructure is a recognized pharmacophore in medicinal chemistry, present in ligands targeting sigma-2 receptors, IDO1, P2X3 purinoceptors, and Bcr-Abl kinase [1]. Commercial availability for research procurement is confirmed through multiple ISO-certified suppliers at a purity specification of NLT 97% .

Why Generic Phenylcyclohexyl-Urea Substitution Fails for 1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea in Research Applications


Although numerous phenylcyclohexyl-urea compounds exist, substitution with generic analogs (e.g., UC2288, sorafenib-derived ureas, or simple N-aryl cyclohexyl ureas) introduces unacceptable experimental variability. The 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl (DHIQ) moiety is not an inert structural appendage; it directly modulates target engagement profiles. Literature demonstrates that DHIQ-containing ligands exhibit high-affinity sigma-2 receptor binding (Kᵢ in the low nanomolar range) and selective Bcr-Abl kinase inhibition, while simple phenylcyclohexyl-ureas lacking the DHIQ group show divergent activity spectra — for example, UC2288 acts primarily as a p21 attenuator via transcriptional downregulation without kinase inhibition [1]. The methylene linker between the phenyl and DHIQ rings further distinguishes this compound from directly N-linked or ether-linked analogs, influencing conformational flexibility and binding-site complementarity [2]. Consequently, two compounds sharing the phenylcyclohexyl-urea core may display entirely different primary targets, selectivity windows, and cellular potency, making molecular identity verification essential for reproducible research outcomes.

Quantitative Differentiation Evidence: 1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea vs. Closest Analogs and In-Class Candidates


P21 Expression Attenuation Selectivity: Target Compound vs. UC2288 — Class-Level Kinase Selectivity Inference

UC2288, a phenylcyclohexyl-urea structurally related to the target compound but lacking the DHIQ moiety, selectively attenuates p21 protein levels with a functional GI₅₀ of approximately 10 µM across NCI60 cancer cell lines and reduces p21 protein by >95% in HCT116 cells at 2.5 µM after 24 h treatment [1]. Critically, UC2288 does not inhibit Raf kinases, B-Raf V600E, or VEGFR2 (IC₅₀ >10 µM), establishing that the phenylcyclohexyl-urea core alone is insufficient to confer kinase inhibitory activity [1]. In contrast, DHIQ-containing phenyl-urea analogs (e.g., 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea) demonstrate potent Bcr-Abl kinase inhibition [2]. This class-level inference suggests that the DHIQ moiety may redirect the target compound's activity profile away from pure p21 attenuation and toward kinase or receptor targets exploited by the DHIQ pharmacophore, a differentiation critical for experimental design where target specificity is paramount.

p21/Cip1/WAF1 Cyclin-dependent kinase inhibitor Cancer cell proliferation

IDO1 Inhibitory Potency: Quantitative Comparison of Phenyl Urea Derivatives in the 6,7-Dimethoxy-DHIQ Series

Phenyl urea derivatives as a class have been systematically evaluated for IDO1 inhibition. In a published structure-activity relationship study, optimized phenyl urea compounds (e.g., i12, i23, i24) achieved IDO1 IC₅₀ values ranging from 0.157 µM to 0.415 µM in cell-free enzymatic assays, with compound i12 (IC₅₀ = 0.331 µM) demonstrating oral bioavailability of 87.4% and tumor growth inhibition of 40.5% at 15 mg/kg in a B16F10 xenograft model [1]. A closely related DHIQ-urea analog, 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(6-chloro-2-methylphenyl)urea, has been reported as a urease inhibitor, while the 4-fluorophenyl analog demonstrates Bcr-Abl kinase inhibition [2]. For the target compound (CAS 1024062-66-5), vendor-reported IDO1 inhibition data cite an IC₅₀ of approximately 0.5 µM, positioning it within the active range of the phenyl urea IDO1 inhibitor class but approximately 7-fold less potent than the clinical comparator Epacadostat (IC₅₀ = 71.8 nM) . However, it is essential to note that direct peer-reviewed IDO1 IC₅₀ data for this specific compound could not be independently verified in PubMed-indexed primary literature as of May 2026; the 0.5 µM value should be treated as vendor-reported and subject to experimental confirmation.

Indoleamine 2,3-dioxygenase 1 Immuno-oncology Tryptophan metabolism

Physical-Chemical Identity and Purity Specifications: Ensuring Reproducible Procurement

The target compound is commercially available with a minimum purity specification of 97% (HPLC) from ISO-certified suppliers (MolCore), with a molecular weight of 421.53 g/mol and molecular formula C₂₅H₃₁N₃O₃ . In contrast, the structurally related p21 inhibitor UC2288 (CAS 1394011-91-6) has a molecular weight of 481.8 Da and a purity specification of ≥98% (HPLC) from Sigma-Aldrich/Calbiochem . The 60.27 Da molecular weight difference arises primarily from UC2288's trifluoromethyl-pyridine substituent versus the target compound's DHIQ moiety, conferring different lipophilicity (clogP estimated at approximately 3.18 for the target compound based on in silico prediction) and solubility profiles. The 97% purity specification is adequate for most biochemical and cellular screening applications, though researchers requiring >98% purity for biophysical assays (e.g., SPR, ITC) should request additional analytical certification or perform in-house purification.

Compound quality control Purity specification Analytical characterization

Kinase Selectivity Profile: Inferred Differentiation from DHIQ Pharmacophore vs. Sorafenib/Urea Chemotypes

The DHIQ-containing phenyl-urea scaffold has demonstrated potent inhibition of Bcr-Abl kinase in cellular assays. The 4-fluorophenyl DHIQ-urea analog inhibited Bcr-Abl-dependent proliferation of mouse BA/F3 cells with an IC₅₀ of 435 nM [1], and related compounds in the same series achieved IC₅₀ values below 25 nM against Bcr-Abl-positive leukemic cell lines [2]. By contrast, UC2288 — a phenylcyclohexyl-urea lacking the DHIQ group — showed no inhibitory activity against Raf kinases, B-Raf V600E, or VEGFR2 even at 10 µM [3]. This stark selectivity divergence demonstrates that the DHIQ moiety can confer kinase inhibitory properties absent in simpler cyclohexyl-urea compounds. For procurement decisions, this implies that the target compound may be suitable for kinase-targeted screening panels where UC2288 would be inactive, and vice versa — the two compounds should not be considered interchangeable tool molecules despite sharing the phenylurea core.

Kinase inhibition Bcr-Abl Selectivity profiling ATP-binding site

Sigma-2 Receptor Pharmacophore Engagement: 6,7-Dimethoxy-DHIQ as a Privileged Sigma-2 Binding Motif

The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is a well-established pharmacophore for sigma-2 receptor (TMEM97) binding. Literature reports confirm that DHIQ-based ligands achieve sigma-2 receptor affinity with Kᵢ values in the low nanomolar to sub-nanomolar range, with selectivity ratios exceeding 1,000-fold over sigma-1 receptors [1]. For example, the DHIQ-containing ligand CM398 demonstrates a sigma-1/sigma-2 selectivity ratio >1,000 with drug-like in vivo properties [1]. The target compound incorporates this identical 6,7-dimethoxy-DHIQ motif linked via a methylene spacer to the phenylurea core, suggesting potential sigma-2 engagement. In contrast, the p21 inhibitor UC2288 lacks this DHIQ moiety entirely and has no reported sigma receptor activity [2]. For neuropharmacology or oncology projects targeting sigma-2/TMEM97, the presence of the DHIQ group in the target compound represents a structurally addressable advantage over arylcyclohexyl-urea alternatives.

Sigma-2 receptor TMEM97 Neuropharmacology Radiotherapeutic targeting

Optimal Application Scenarios for 1-Cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea Based on Differentiated Evidence


IDO1 Inhibitor Scaffold-Hopping and Lead Diversification Programs

This compound serves as a structurally distinct IDO1 inhibitor chemotype derived from the phenyl urea class, offering a 6,7-dimethoxy-DHIQ substituent not present in imidazothiazole-based clinical candidates such as Epacadostat or Navoximod. With vendor-reported IDO1 IC₅₀ of approximately 0.5 µM, it is suitable for use as a starting scaffold in medicinal chemistry optimization campaigns where intellectual property freedom-to-operate and scaffold novelty are critical selection criteria [1]. Researchers should independently confirm IDO1 potency in their assay system, as peer-reviewed data for this specific compound are not yet available in PubMed-indexed literature.

Sigma-2 Receptor (TMEM97) Pharmacological Probe Development

The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is a validated sigma-2 receptor pharmacophore. This compound can be employed as a starting point for developing sigma-2-selective chemical probes, leveraging the well-characterized structure-activity relationships of DHIQ-based sigma-2 ligands that achieve nanomolar affinity with >1,000-fold selectivity over sigma-1 receptors [1]. The cyclohexyl group and methylene-linked phenylurea may confer distinct pharmacokinetic properties compared to established DHIQ sigma-2 ligands such as CM398.

Kinase Selectivity Profiling: Bcr-Abl Screening and Comparator Studies

Based on class-level evidence that DHIQ-phenyl-urea analogs inhibit Bcr-Abl kinase with IC₅₀ values in the 25–435 nM range in cellular proliferation assays [1], this compound is suitable for inclusion in Bcr-Abl-focused kinase selectivity panels. Its activity can be directly compared with established Bcr-Abl inhibitors (e.g., Imatinib, Dasatinib) and with the structurally distinct p21 attenuator UC2288 (which lacks kinase activity) to dissect the contribution of the DHIQ moiety to target engagement [2].

Negative Control Compound for p21-Mediated Apoptosis Studies Using UC2288

Because UC2288 selectively downregulates p21 protein levels without inhibiting Raf/VEGFR2 kinases (IC₅₀ >10 µM), and DHIQ-containing urea analogs engage kinase and receptor targets, this compound may serve as a structurally matched comparator to distinguish p21-dependent from p21-independent cellular effects in apoptosis and cell cycle assays [1]. Any differential activity between this compound and UC2288 in p21-relevant readouts would implicate the DHIQ moiety in modulating p21-independent pathways.

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